molecular formula C15H11F2N3O3S B12584226 6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole CAS No. 569650-12-0

6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole

Cat. No.: B12584226
CAS No.: 569650-12-0
M. Wt: 351.3 g/mol
InChI Key: APWMVSBAELZYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Attachment of the nitrophenylmethylsulfanyl group: This can be done through a nucleophilic substitution reaction where the benzimidazole core reacts with a nitrophenylmethylsulfanyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and nitrophenylmethylsulfanyl groups can enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    6-(Difluoromethoxy)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-benzimidazole: Similar structure but with a methyl group instead of a nitro group on the phenyl ring.

Uniqueness

6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

569650-12-0

Molecular Formula

C15H11F2N3O3S

Molecular Weight

351.3 g/mol

IUPAC Name

6-(difluoromethoxy)-2-[(4-nitrophenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H11F2N3O3S/c16-14(17)23-11-5-6-12-13(7-11)19-15(18-12)24-8-9-1-3-10(4-2-9)20(21)22/h1-7,14H,8H2,(H,18,19)

InChI Key

APWMVSBAELZYIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.